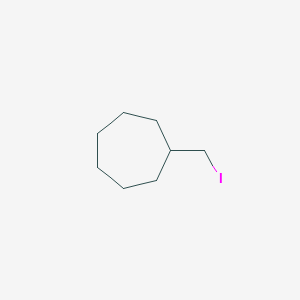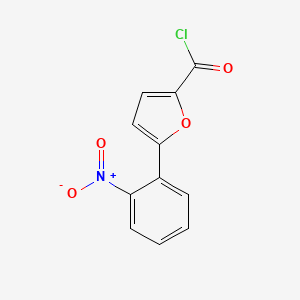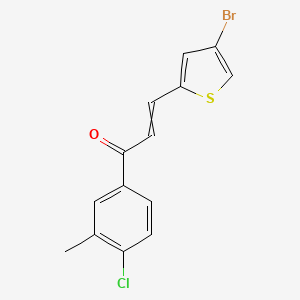![molecular formula C13H11ClO B1621339 [3-(4-Chlorophenyl)phenyl]methanol CAS No. 773872-39-2](/img/structure/B1621339.png)
[3-(4-Chlorophenyl)phenyl]methanol
Overview
Description
[3-(4-Chlorophenyl)phenyl]methanol, also known as CPMD, is a compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 103-105°C.
Scientific Research Applications
Medicine
In the medical field, [3-(4-Chlorophenyl)phenyl]methanol is recognized as a valuable research chemical. It’s utilized in the synthesis of pharmaceuticals where it can serve as an intermediate or a reference standard for testing . Its role in the development of new drugs is crucial due to its chemical stability and reactivity.
Agriculture
As an agricultural research chemical, [3-(4-Chlorophenyl)phenyl]methanol contributes to the synthesis of pesticides and herbicides . Its structural properties allow for the creation of compounds that can protect crops from pests and diseases, thereby enhancing yield and quality.
Material Science
In material science, this compound is used in the synthesis of new materials, such as polymers and resins . Its ability to react with various agents makes it a versatile building block for developing materials with desired properties like increased strength or chemical resistance.
Environmental Science
[3-(4-Chlorophenyl)phenyl]methanol plays a role in environmental science as a research tool for studying pollution degradation processes . It can be used to understand the breakdown of chlorinated compounds in the environment, which is essential for developing effective pollution mitigation strategies.
Biochemistry
In biochemistry, [3-(4-Chlorophenyl)phenyl]methanol is employed in enzymatic studies and reaction mechanism investigations . It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical pathways and interactions within living organisms.
Pharmacology
This compound is instrumental in pharmacological research, particularly in the study of drug interactions and metabolic pathways . It can be used to synthesize analogs of pharmacologically active molecules, aiding in the discovery of new therapeutic agents.
Analytical Chemistry
Analytical chemists use [3-(4-Chlorophenyl)phenyl]methanol as a standard for calibrating instruments and validating analytical methods . Its well-defined properties ensure accurate and reliable measurements, which are critical for quality control in chemical analysis.
Organic Synthesis
In organic synthesis, [3-(4-Chlorophenyl)phenyl]methanol is a precursor for various synthetic routes . It’s involved in the preparation of complex organic molecules through reactions like the Diels-Alder reaction, which is fundamental in the synthesis of many organic compounds.
Mechanism of Action
Target of Action
The primary targets of [3-(4-Chlorophenyl)phenyl]methanol are currently unknown. The compound is structurally similar to other bioactive aromatic compounds, such as indole derivatives , which have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of [3-(4-Chlorophenyl)phenyl]methanol is not well-documented. Given its structural similarity to other bioactive compounds, it’s plausible that it may interact with its targets in a similar manner. For instance, indole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . .
Biochemical Pathways
The biochemical pathways affected by [3-(4-Chlorophenyl)phenyl]methanol are currently unknown. As mentioned earlier, structurally similar compounds like indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The molecular and cellular effects of [3-(4-Chlorophenyl)phenyl]methanol are currently unknown. As mentioned earlier, structurally similar compounds like indole derivatives have been found to exhibit a variety of biological activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound [3-(4-Chlorophenyl)phenyl]methanol is recommended to be stored under inert gas at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.
properties
IUPAC Name |
[3-(4-chlorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRGFIOYXJHTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362706 | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)phenyl]methanol | |
CAS RN |
773872-39-2 | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide](/img/structure/B1621259.png)


![1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621262.png)


![1-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-4-[2-(1H-indol-3-yl)ethyl]pyridinium bromide](/img/structure/B1621271.png)




